3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. The starting materials may include substituted benzoic acids, pyridine derivatives, and other aromatic compounds. Common synthetic routes may involve:
Condensation reactions: Combining aromatic aldehydes with amines or ketones.
Cyclization reactions: Forming the pyrrolone ring through intramolecular reactions.
Functional group modifications: Introducing hydroxyl, propoxy, and other substituents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions for large-scale synthesis. This may include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Halogenation, nitration, or sulfonation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, compounds like this are often studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, such compounds are investigated as potential drug candidates. Their ability to interact with specific biological targets makes them valuable for drug discovery.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-3-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O4/c1-4-15-33-21-13-12-20(16-18(21)3)25(30)23-24(19-10-8-17(2)9-11-19)29(27(32)26(23)31)22-7-5-6-14-28-22/h5-14,16,24,30H,4,15H2,1-3H3/b25-23+ |
InChI Key |
VFIBLURLDQFGOB-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
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